

Pentylone Hydrochloride: A Technical Whitepaper on its Relationship to Substituted Cathinones

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Compound of Interest					
Compound Name:	Pentylone hydrochloride				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentylone hydrochloride, a synthetic cathinone, has emerged as a significant compound of interest within the scientific and medical communities. As a member of the substituted cathinone class, its pharmacological and toxicological profiles warrant in-depth investigation to understand its mechanism of action and potential for abuse. This technical guide provides a comprehensive overview of **pentylone hydrochloride**, focusing on its chemical properties, relationship to other substituted cathinones, and its interaction with monoamine transporters. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in the fields of pharmacology, toxicology, and drug development.

Introduction

Pentylone (also known as β-keto-methylbenzodioxolylpentanamine, βk-MBDP, or methylenedioxypentedrone) is a stimulant drug that was first synthesized in the 1960s.[1] It belongs to the substituted cathinone class of drugs, which are synthetic derivatives of cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis).[2] **Pentylone hydrochloride** is the salt form of the compound, which increases its stability and water solubility. Like other substituted cathinones, pentylone has been identified in recreational drug products, often marketed as "bath salts" or "legal highs."[1][3] Its abuse is associated with



adverse effects such as paranoia, agitation, and insomnia.[3] From a pharmacological perspective, pentylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a serotonin releasing agent.[1][3] This dual mechanism of action contributes to its complex psychoactive effects.

Chemical and Physical Properties

Pentylone hydrochloride is chemically known as (\pm) -1-(1,3-benzodioxol-5-yl)-2- (methylamino)pentan-1-one hydrochloride.[4] Its chemical structure features a phenethylamine core with a β -keto group, a defining characteristic of the cathinone class. The presence of a 3,4-methylenedioxy ring links it to other psychoactive compounds like MDMA.

Table 1: Physicochemical Properties of Pentylone Hydrochloride

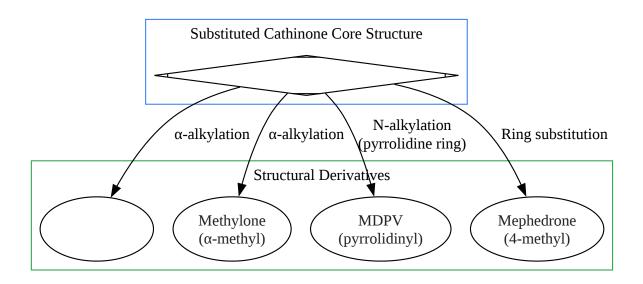
Property	Value	Reference(s)
IUPAC Name	(±)-1-(1,3-benzodioxol-5-yl)-2- (methylamino)pentan-1-one hydrochloride	[4]
Molecular Formula	C13H17NO3 • HCl	[5]
Molecular Weight	271.74 g/mol	[6]
CAS Number	17763-01-8	[5]
Appearance	White to off-white crystalline powder	[7]
Melting Point	215-242 °C	[7]
Solubility	Soluble in methanol	[4]

Relationship to Substituted Cathinones

Substituted cathinones are a broad class of compounds characterized by a β -keto phenethylamine skeleton. Modifications to this core structure at the aromatic ring, the α -carbon, or the amino group result in a wide array of pharmacological activities.[2] Pentylone's structure places it within this family, and its effects can be understood in the context of its chemical relatives.



The structure-activity relationship (SAR) of substituted cathinones reveals several key trends. For instance, the length of the α -alkyl chain can influence potency and selectivity for monoamine transporters.[8] Pentylone, with its propyl group at the α -position, exhibits a distinct pharmacological profile compared to cathinones with shorter or longer alkyl chains.



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Pharmacological Profile

Pentylone's primary mechanism of action involves the inhibition of monoamine transporters and the release of serotonin.[1][3] It interacts with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters.

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for **pentylone hydrochloride**.

Table 2: In Vitro Pharmacological Data for **Pentylone Hydrochloride**



Target	Assay Type	Species	Value	Reference(s)
DAT	Uptake Inhibition (IC₅o)	Rat Brain Synaptosomes	0.12 ± 0.01 μM	[9]
SERT	Uptake Inhibition (IC50)	Rat Brain Synaptosomes	1.37 ± 0.12 μM	[9]
DAT	Binding Affinity (K _i)	Human (HEK293 cells)	0.49 μΜ	[8]
SERT	Binding Affinity (K _i)	Human (HEK293 cells)	0.08 μΜ	[8]
NET	Binding Affinity (K _i)	Human (HEK293 cells)	1.09 μΜ	[8]
SERT	Release (EC50)	Rat Brain Synaptosomes	1.03 ± 0.18 μM (partial)	[9]

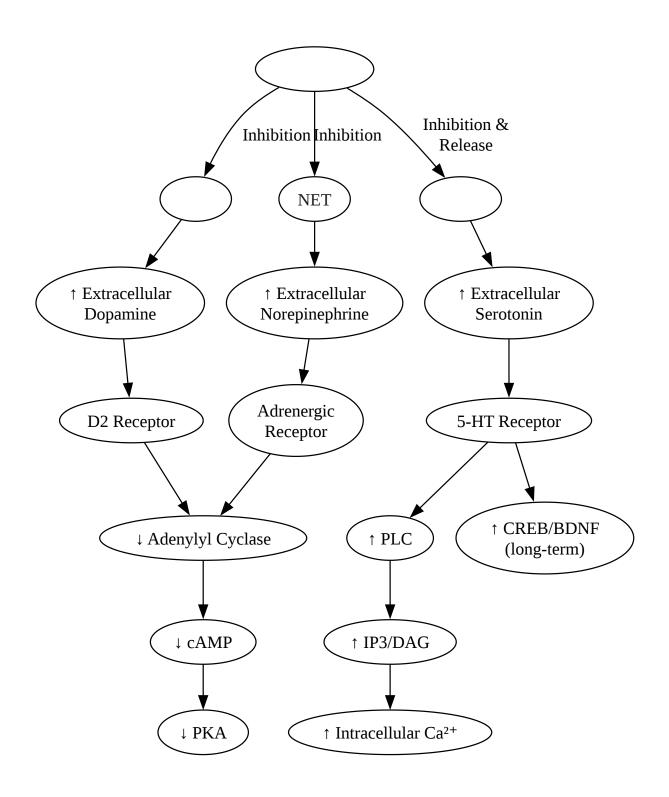
Pharmacokinetics

Limited data is available on the pharmacokinetics of pentylone in humans. In rats, pentylone has been shown to produce locomotor stimulant effects that can last for up to six hours.[10] One study reported convulsions and lethality in mice at a dose of 100 mg/kg.[10] The metabolism of pentylone is expected to proceed through common pathways for cathinones, including N-dealkylation, reduction of the β -keto group, and hydroxylation of the alkyl chain and aromatic ring.[11]

Signaling Pathways

The interaction of pentylone with monoamine transporters initiates a cascade of intracellular signaling events. The increased levels of dopamine, serotonin, and norepinephrine in the synaptic cleft lead to the activation of their respective postsynaptic receptors.





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Experimental Protocols



This section provides an overview of the methodologies used to obtain the quantitative data presented in this guide.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Protocol:

- Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in appropriate media.
- Assay Preparation: Cells are harvested and resuspended in a Krebs-HEPES buffer.
- Incubation: The cell suspension is pre-incubated with varying concentrations of pentylone hydrochloride or a reference compound for 10 minutes at 25°C.
- Radioligand Addition: A radiolabeled substrate (e.g., [³H]dopamine for hDAT, [³H]serotonin for hSERT, or [³H]norepinephrine for hNET) is added to initiate the uptake reaction. The final concentration of the radioligand is typically around 20 nM.
- Termination: After a short incubation period (e.g., 1-5 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
- Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
- Data Analysis: The concentration of **pentylone hydrochloride** that inhibits 50% of the specific uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.

In Vitro Monoamine Transporter Release Assay

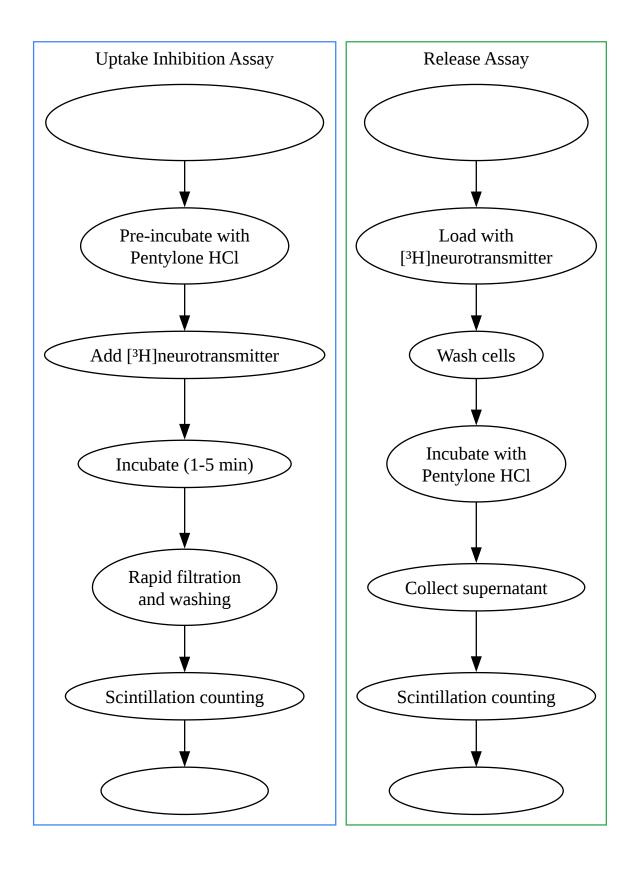
This assay determines if a compound acts as a substrate for the transporter, inducing the release of pre-loaded radiolabeled neurotransmitter.



Protocol:

- Cell Preparation and Loading: HEK293 cells expressing the transporters are loaded with a radiolabeled substrate (e.g., [3H]MPP+ for hDAT or [3H]5-HT for hSERT) for a specific duration (e.g., 15-30 minutes).
- Washing: The cells are washed to remove excess extracellular radiolabel.
- Incubation with Test Compound: The cells are then incubated with various concentrations of pentylone hydrochloride.
- Sample Collection: At specified time points, the supernatant is collected to measure the amount of released radioactivity.
- Quantification: The radioactivity in the supernatant is measured by liquid scintillation counting.
- Data Analysis: The concentration of **pentylone hydrochloride** that produces 50% of the maximal release (EC₅₀) is determined from the concentration-response curve.





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Conclusion

Pentylone hydrochloride is a potent synthetic cathinone with a complex pharmacological profile characterized by its interaction with all three major monoamine transporters. Its ability to act as both a reuptake inhibitor and a serotonin releasing agent distinguishes it from other stimulants and contributes to its unique psychoactive effects and abuse potential. The data and protocols presented in this technical guide provide a foundation for further research into the pharmacology, toxicology, and potential therapeutic applications of compounds within this class. A thorough understanding of the structure-activity relationships and signaling pathways of substituted cathinones like pentylone is crucial for the development of effective prevention and treatment strategies for substance use disorders.

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References

- 1. pnas.org [pnas.org]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norepinephrine transporter inhibitors and their therapeutic potential PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. Serotonin–norepinephrine reuptake inhibitor Wikipedia [en.wikipedia.org]
- 7. Dopamine's PKA/cAMP pathway intracellular signaling cascade | BioRender Science Templates [biorender.com]
- 8. jneurosci.org [jneurosci.org]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. Discriminative and locomotor effects of five synthetic cathinones in rats and mice PMC [pmc.ncbi.nlm.nih.gov]



- 11. researchgate.net [researchgate.net]
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